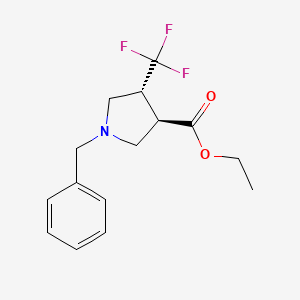![molecular formula C13H16N2O3 B1392657 [4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)cyclohex-3-en-1-yl]acetic acid CAS No. 1242858-87-2](/img/structure/B1392657.png)
[4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)cyclohex-3-en-1-yl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)cyclohex-3-en-1-yl]acetic acid is a synthetic organic compound characterized by a cyclopropyl group attached to an oxadiazole ring, which is further connected to a cyclohexene ring and an acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)cyclohex-3-en-1-yl]acetic acid typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a suitable precursor, such as a nitrile oxide, with a cyclopropyl-substituted nitrile.
Cyclohexene Ring Formation: The cyclohexene ring is often introduced via a Diels-Alder reaction between a diene and a dienophile.
Acetic Acid Attachment:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexene ring, leading to the formation of epoxides or ketones.
Reduction: Reduction reactions can target the oxadiazole ring or the cyclohexene ring, potentially yielding dihydro derivatives.
Substitution: The acetic acid moiety can participate in substitution reactions, such as esterification or amidation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.
Substitution: Reagents such as alcohols or amines in the presence of acid catalysts can facilitate esterification or amidation reactions.
Major Products
Oxidation: Epoxides, ketones
Reduction: Dihydro derivatives
Substitution: Esters, amides
Applications De Recherche Scientifique
Chemistry
In chemistry, [4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)cyclohex-3-en-1-yl]acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound may be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids. Its structural features could make it a candidate for drug design and development.
Medicine
In medicine, the compound could be investigated for its pharmacological properties. The presence of the oxadiazole ring, in particular, is of interest due to its known bioactivity in various therapeutic areas.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals or pharmaceuticals.
Mécanisme D'action
The mechanism of action of [4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)cyclohex-3-en-1-yl]acetic acid would depend on its specific application. Generally, the compound could interact with molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring might play a crucial role in binding to these targets, while the cyclohexene and acetic acid moieties could influence the compound’s overall pharmacokinetic properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)phenyl]acetic acid
- [4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)butanoic acid]
Uniqueness
Compared to similar compounds, [4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)cyclohex-3-en-1-yl]acetic acid is unique due to the presence of the cyclohexene ring, which can impart different chemical and biological properties. This structural variation can lead to differences in reactivity, stability, and interaction with biological targets, making it a valuable compound for further research and development.
Propriétés
IUPAC Name |
2-[4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)cyclohex-3-en-1-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c16-11(17)7-8-1-3-9(4-2-8)12-14-13(18-15-12)10-5-6-10/h3,8,10H,1-2,4-7H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPKFPAPOABGCBD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=NO2)C3=CCC(CC3)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
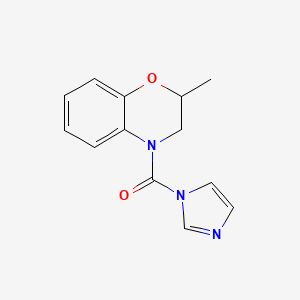
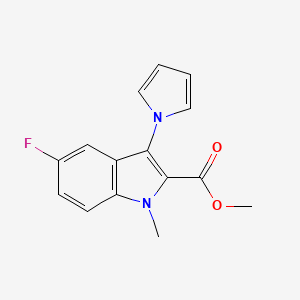
![{[1-(4-Methoxybenzoyl)-2,3-dihydro-1H-indol-6-yl]methyl}amine](/img/structure/B1392579.png)
![tert-Butyl 4-({[(2-methyl-1,3-thiazol-4-yl)methyl]amino}carbonyl)-1,3-thiazolidine-3-carboxylate](/img/structure/B1392580.png)
![{[6-Ethyl-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-3-yl]methyl}amine](/img/structure/B1392581.png)

![Isobutyl 4-[(5-formyl-2-methoxybenzyl)oxy]benzoate](/img/structure/B1392586.png)
![2-[2-(4-Chlorophenyl)-2-oxoethyl]cyclohexane-1,3-dione](/img/structure/B1392587.png)
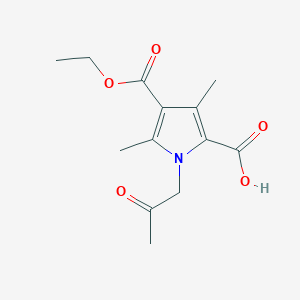
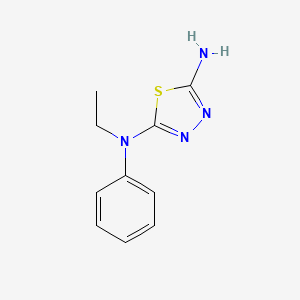
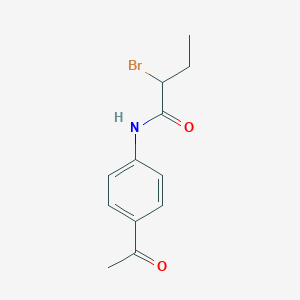
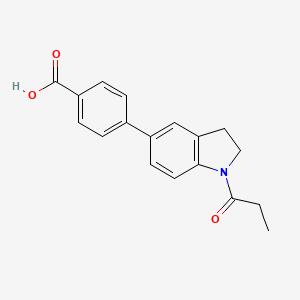
![3-(3-Isobutyl-3H-imidazo[4,5-b]pyridin-2-yl)benzoic acid](/img/structure/B1392595.png)
